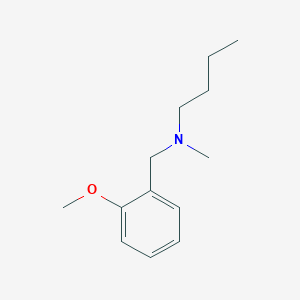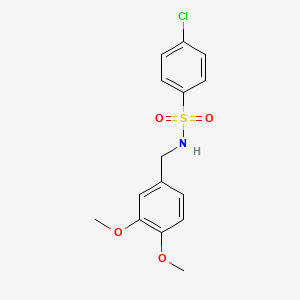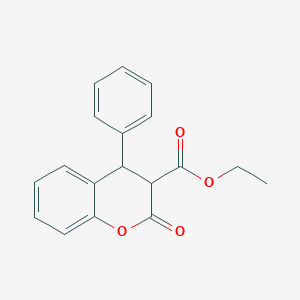![molecular formula C23H22N4O2 B5224495 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces apoptosis and inhibits cell proliferation. In immune cells, it reduces the release of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neuronal cells, it reduces oxidative stress and inflammation, thereby protecting against neurodegeneration.
実験室実験の利点と制限
The advantages of using 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit enzymes and signaling pathways that are involved in disease progression, and its relatively low toxicity. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments, and its limited availability, which can make it expensive to use in large-scale experiments.
将来の方向性
There are several future directions for the research on 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide. Some of these include:
1. Further studies on its potential therapeutic applications in other fields of medicine, such as cardiovascular diseases and metabolic disorders.
2. Development of more efficient synthesis methods to increase its availability and reduce its cost.
3. Studies on its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route.
4. Investigation of its potential side effects and toxicity in animal models.
5. Development of analogs and derivatives with improved pharmacological properties.
In conclusion, 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of enzymes and signaling pathways that are involved in disease progression, and it has exhibited biochemical and physiological effects in different cell types and tissues. Further research is needed to fully understand its pharmacological properties and potential side effects, and to develop more efficient synthesis methods and analogs with improved pharmacological properties.
合成法
The synthesis of 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-aminobenzoxazole with 3-phenylpropyl bromide and 2-pyrazinecarboxylic acid, followed by the addition of N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting compound is purified by column chromatography to obtain the final product.
科学的研究の応用
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In neurodegenerative disease research, it has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(3-phenylpropyl)-N-(2-pyrazin-2-ylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-23(26-12-11-19-16-24-13-14-25-19)18-9-10-21-20(15-18)27-22(29-21)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-10,13-16H,4,7-8,11-12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMTAWJSJNVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(O2)C=CC(=C3)C(=O)NCCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)


![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene](/img/structure/B5224436.png)

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)

![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)

![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)